1-CYCLOHEXENYL-2-METHOXYBENZENE

Description

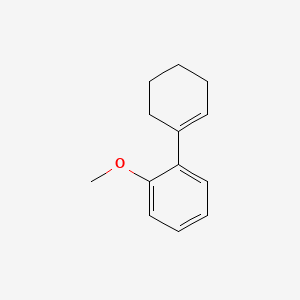

The compound 1-Cyclohexenyl-2-methoxybenzene is a specific example of a molecule that combines two important structural motifs in organic chemistry: a substituted anisole (B1667542) and a cyclohexene (B86901) ring. Anisoles are a class of organic compounds that feature a methoxy (B1213986) group attached to a benzene (B151609) ring. hmdb.ca The cyclohexene moiety is a six-membered carbon ring containing a single double bond. fiveable.menus.edu.sg The study of molecules like this compound is predicated on the rich and diverse chemistry of these two fundamental building blocks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-7,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHJTCYJGEWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293628 | |

| Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-48-0 | |

| Record name | NSC91066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 1 Cyclohexenyl 2 Methoxybenzene

Direct Synthetic Pathways

Direct methods for the synthesis of 1-cyclohexenyl-2-methoxybenzene involve the formation of the key carbon-carbon bond between the cyclohexenyl and the methoxybenzene moieties in a straightforward manner. These approaches often rely on classical organic reactions such as electrophilic aromatic substitution and modern cross-coupling techniques.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing this compound, this would typically involve a Friedel-Crafts alkylation reaction. The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating substituent that directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

The reaction would proceed by activating cyclohexene (B86901) with a strong acid, such as sulfuric acid or a Lewis acid, to generate a cyclohexyl cation or a related electrophilic species. This electrophile is then attacked by the electron-rich 2-methoxybenzene (guaiacol) ring. A two-step mechanism is proposed for these reactions: the first, rate-determining step involves the electrophile forming a sigma-bond to the benzene ring, creating a positively charged benzenonium intermediate. msu.edumsu.edu In the second, faster step, a proton is removed from this intermediate to restore the aromaticity of the ring. msu.edu

A general procedure for a similar reaction, the synthesis of cyclohexylbenzene (B7769038) from benzene and cyclohexene, utilizes concentrated sulfuric acid at low temperatures (5-10°C). orgsyn.org A similar approach could be adapted for 2-methoxybenzene. However, the high reactivity of anisole (B1667542) and its derivatives means that reaction conditions must be carefully controlled to be very mild, using low temperatures and minimal catalyst to avoid side reactions like polyalkylation or isomerization. libretexts.org The directing effect of the methoxy group would lead to a mixture of ortho and para substituted products. The steric hindrance from the methoxy group might favor the formation of the para-substituted isomer, 1-cyclohexenyl-4-methoxybenzene, over the desired ortho product.

Table 1: Orientation and Reactivity Effects of Ring Substituents in Electrophilic Aromatic Substitution libretexts.org

| Substituent | Nature | Orientation |

| –O-CH₃ | Activating | ortho, para |

| –NO₂ | Deactivating | meta |

| –CH₃ | Activating | ortho, para |

| –Br | Deactivating | ortho, para |

Coupling Reactions and Arylation Methods

Modern cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon bonds. To synthesize this compound, a strategy would involve coupling a cyclohexenyl-containing molecule with a 2-methoxyphenyl-containing molecule.

One such approach is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. chemrxiv.org For this specific synthesis, the reaction could be envisioned between 2-bromoanisole (B166433) or 2-iodoanisole (B129775) and 1-cyclohexenylboronic acid.

Another relevant method is the Ullmann condensation, which is a copper-catalyzed reaction. While traditionally used for synthesizing diaryl ethers, modern variations have expanded its scope to include carbon-carbon bond formation. researchgate.net For instance, a reaction could potentially be developed between a cyclohexenyl halide and a 2-methoxyphenyl organometallic reagent in the presence of a copper catalyst.

Catalytic Synthesis

Catalytic methods offer pathways that are often more efficient, selective, and environmentally benign than stoichiometric reactions. The use of Lewis acids and transition metals is central to the modern synthesis of complex organic molecules like this compound.

Lewis Acid-Catalyzed Alkylation and Related Reactions

Lewis acids are crucial for promoting a variety of chemical transformations, including the Friedel-Crafts alkylation reactions mentioned earlier. msu.edu Catalysts like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can be used to generate the electrophile from cyclohexene or a cyclohexyl halide. makingmolecules.comyoutube.com

Recent advancements have focused on developing more selective catalytic systems. For example, cooperative catalysis involving a Lewis acid like scandium triflate (Sc(OTf)₃) and a transition metal catalyst (e.g., Pd/C) has been shown to be effective for the selective ortho-alkylation of phenols with alcohols. acs.org In a potential application, 2-methoxyphenol could be directly alkylated with cyclohexanol. Mechanistic studies suggest that this process may not follow a direct Friedel-Crafts pathway but could involve intermediates like cyclohexenone. acs.org

Lewis acids also play a role in the synthesis of highly substituted cyclohexene structures through Diels-Alder reactions, which could be a route to more complex analogs of the target molecule. nih.gov

Table 2: Examples of Lewis Acid-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Relevance |

| Friedel-Crafts Alkylation | AlCl₃, H₂SO₄ | Benzene, Cyclohexene | Foundation for alkylating 2-methoxybenzene. orgsyn.org |

| ortho-Alkylation of Phenols | Sc(OTf)₃, Pd/C | 4-Methoxyphenol, 1-Hexanol | Direct route to ortho-alkylated phenols. acs.org |

| Diels-Alder Reaction | AlBr₃/AlMe₃ | Hindered Dienes and Dienophiles | Synthesis of substituted cyclohexene rings. nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is the cornerstone of modern cross-coupling chemistry. Palladium-catalyzed reactions are particularly prominent. As mentioned in section 2.1.2, a Suzuki-Miyaura coupling between 1-cyclohexenylboronic acid and 2-bromoanisole would be a prime strategy.

The Hartwig-Buchwald amination chemistry has been extended to C-C bond formation. A related catalyst system, such as Pd(OAc)₂ with a specialized phosphine (B1218219) ligand like (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu), could potentially be adapted for the coupling of a cyclohexenyl organometallic reagent with 2-bromoanisole. orgsyn.org

Nickel-catalyzed couplings are also a viable alternative. Ni(0)-mediated intramolecular coupling reactions have been used to form large cyclic structures containing phenylene and ethene units, demonstrating their efficacy in forming C(sp²)-C(sp²) bonds. chemrxiv.org An intermolecular version could couple a cyclohexenyl halide with a 2-methoxyphenyl organometallic reagent.

Asymmetric Catalysis in the Synthesis of Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where the cyclohexene ring is substituted to create one or more stereocenters, is of significant interest. Asymmetric catalysis provides the tools to achieve this with high enantioselectivity.

Several strategies can be employed:

Asymmetric Diels-Alder Reaction: An enantiospecific Diels-Alder reaction can be used to construct a chiral cyclohexene ring system. For example, reacting a diene with a dienophile attached to a chiral auxiliary can lead to a single enantiomer of the cycloadduct. nih.gov This chiral cyclohexene core could then be further elaborated to produce the desired analog.

Enantioselective Deprotonation: Chiral lithium amides can be used for the enantioselective deprotonation of prochiral starting materials like cyclohexene oxide, leading to chiral cyclohexenol (B1201834) derivatives with high enantiomeric excess (ee). researchgate.net

Asymmetric Hydrosilylation: The asymmetric hydrosilylation of a cyclohexenone precursor, followed by hydrolysis, can yield chiral cyclohexenols. This transformation often employs a chiral catalyst in combination with a silane (B1218182) reducing agent. researchgate.net

Asymmetric Michael Addition: Chiral copper complexes have been shown to catalyze the asymmetric Mukaiyama-Michael reaction between silyl (B83357) enol ethers and β,γ-unsaturated α-keto esters, providing a route to chiral 1,5-dicarbonyl compounds that can be cyclized to form chiral cyclohexadiene analogues. rsc.org

These asymmetric methods are powerful tools for accessing specific stereoisomers of more complex molecules that share the this compound scaffold. nih.govresearchgate.net

Asymmetric Synthesis Approaches to Enantioenriched Derivatives

Achieving enantiopure forms of chiral this compound derivatives is crucial for applications where specific stereoisomers exhibit desired biological activity. This can be accomplished through several key asymmetric synthesis strategies.

Chiral auxiliary-based synthesis is a well-established method for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

A plausible strategy for synthesizing chiral derivatives of this compound could be adapted from the asymmetric synthesis of cyclohexene nucleoside analogues. nih.govsigmaaldrich.comresearchgate.net For instance, an enantiospecific Diels-Alder reaction can be employed. nih.govsigmaaldrich.com In a hypothetical route, a diene could react with a dienophile attached to a chiral auxiliary, such as (+)-5-(d-mentyloxy)-2(5H)-furanone, to form a specific diastereomer of a cyclohexene adduct. nih.govsigmaaldrich.com Subsequent chemical modifications, including the introduction of the 2-methoxyphenyl group via a cross-coupling reaction and removal of the auxiliary, would yield the enantioenriched target molecule.

Commonly used chiral auxiliaries that could be adapted for such syntheses are listed in the table below.

| Chiral Auxiliary | Typical Application | Reference |

| (+)-5-(d-mentyloxy)-2(5H)-furanone | Asymmetric Diels-Alder Reactions | nih.govsigmaaldrich.com |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric Alkylations, Aldol Reactions | |

| Camphorsultams | Asymmetric Alkylations, Michael Additions |

The selection of the chiral auxiliary is critical and often depends on the specific reaction conditions and the desired stereochemical outcome.

The use of chiral catalysts to mediate enantioselective transformations is a powerful and atom-economical approach to synthesizing chiral molecules. This strategy avoids the need to attach and remove a chiral auxiliary. For the synthesis of chiral this compound, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclohexenone derivative represents a highly effective method. rsc.org

In this approach, 2-methoxy-phenylboronic acid could be added to cyclohexen-1-one in the presence of a rhodium catalyst complexed with a chiral ligand, such as a chiral diene or phosphine ligand (e.g., MonoPhos for related systems nih.gov). This would generate a chiral 3-(2-methoxyphenyl)cyclohexanone. Subsequent enolization and trapping of the enol as a triflate, followed by elimination, would yield the desired chiral this compound.

Another potential route is the iridium-catalyzed asymmetric partial hydrogenation of a quinoline (B57606) precursor, which has been used to access chiral 1,4-dihydroquinolines. nih.gov A similar strategy could hypothetically be developed for a suitably substituted precursor to introduce chirality into the cyclohexene ring.

The table below summarizes key aspects of a potential chiral catalyst-mediated synthesis.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Advantages | Reference |

| Asymmetric 1,4-Addition | Rhodium / Chiral Ligand | Arylboronic Acid, Cycloalkenone | Chiral Ketone Precursor | High enantioselectivity, broad substrate scope | rsc.org |

| Asymmetric Hydrogenation | Iridium / Chiral Catalyst | Substituted Quinolines | Chiral Dihydroquinolines | High yields and enantioselectivity | nih.gov |

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to create efficient and stereoselective routes to target molecules. Enzymes, such as lipases, esterases, or dehydrogenases, can be used to resolve racemic mixtures or to catalyze enantioselective transformations.

For the synthesis of an enantioenriched precursor to this compound, a key intermediate such as (±)-trans-2-(2-methoxyphenyl)-1-cyclohexanol could be synthesized chemically. prepchem.com This racemic alcohol could then be subjected to enzymatic kinetic resolution. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomerically pure alcohol. Each of these separated compounds can then be carried forward to the final product through dehydration to form the cyclohexene ring.

This approach leverages the high stereoselectivity of enzymes to produce optically active building blocks that are essential for the synthesis of the final enantioenriched product.

Green Chemistry Principles in Synthesis Design

The choice of solvent is a major contributor to the environmental impact of a chemical process. Whenever possible, solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids are preferred.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are powerful methods for forming the C-C bond between the cyclohexenyl and the 2-methoxyphenyl moieties. nih.govlibretexts.org While these are often performed in organic solvents like DMF or THF, modifications can allow for greener conditions. For instance, the Heck reaction can be performed in an ionic liquid, which can serve as both the solvent and a stabilizer for the palladium catalyst, allowing for catalyst recycling. wikipedia.org Furthermore, some Suzuki reactions can be conducted in water using water-soluble ligands and catalysts, significantly reducing the reliance on volatile organic compounds. organic-chemistry.org

| Reaction | Solvent System | Advantages | Reference |

| Heck Reaction | Ionic Liquid (e.g., [bmim]PF₆) | Catalyst reusability, reduced use of volatile organic solvents. | wikipedia.org |

| Suzuki Coupling | Water with Pd(L-proline)₂ | Environmentally benign, minimizes operational hazards. | organic-chemistry.org |

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate less waste.

Cross-coupling reactions like the Suzuki-Miyaura coupling are generally considered to have good atom economy. rsc.org The reaction of a cyclohexenylboronic acid or ester with 2-bromoanisole, catalyzed by palladium, would directly form the desired product. The byproducts are typically inorganic salts, which are easier to manage than organic waste streams. libretexts.orgyoutube.com

The reaction efficiency is also paramount. Optimizing catalyst loading is a key aspect. For example, in Suzuki couplings for related biphenyl (B1667301) systems, ligand-free, low-loading palladium catalyst protocols have been developed to make the process more economically viable and to reduce metal contamination in the final product. researchgate.net

A comparison of potential synthetic routes based on atom economy is presented below.

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Key Byproducts | Reference |

| Suzuki Coupling | Cross-Coupling | High | Borate salts, Halide salts | libretexts.orgyoutube.com |

| Heck Reaction | Cross-Coupling | Moderate | Base hydrohalide salt | nih.govnumberanalytics.com |

| Grignard Reaction followed by Dehydration | Addition/Elimination | Low | Magnesium salts, Water | prepchem.com |

By carefully selecting reaction pathways and conditions that adhere to the principles of green chemistry, the synthesis of this compound can be made more sustainable and efficient.

Reaction Chemistry and Mechanistic Investigations of 1 Cyclohexenyl 2 Methoxybenzene

Reactivity of the Aromatic Methoxybenzene Moiety

The aromatic ring, substituted with a methoxy (B1213986) group and a cyclohexenyl group, is the site of several characteristic reactions. The substituents significantly influence the ring's reactivity and the orientation of incoming groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.orgyoutube.com The benzene ring acts as a nucleophile, attacking a strong electrophile, which results in the substitution of a hydrogen atom on the ring. youtube.comyoutube.com The mechanism typically involves two main steps: the formation of a strong electrophile and the subsequent reaction of this electrophile with the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, before a proton is lost to restore aromaticity. youtube.com

In 1-cyclohexenyl-2-methoxybenzene, the aromatic ring is "activated" towards electrophilic attack by both the methoxy (-OCH₃) group and the cyclohexenyl group.

Methoxy Group Effect : The methoxy group is a powerful activating group. Through resonance, its lone pair of electrons delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. byjus.com This makes the ring much more reactive than benzene itself and directs incoming electrophiles to these positions.

Cyclohexenyl Group Effect : The cyclohexenyl group, being an alkyl-type substituent, is a weak activating group. It donates electron density to the ring through an inductive effect, also directing incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions on the aromatic ring are not equivalent. The positions ortho and para to the strongly activating methoxy group are the most likely sites of electrophilic attack. The available positions are C3, C4, C5, and C6.

Position 6 is ortho to the methoxy group and ortho to the cyclohexenyl group.

Position 4 is para to the methoxy group and meta to the cyclohexenyl group.

Position 3 is meta to the methoxy group and ortho to the cyclohexenyl group.

Position 5 is meta to the methoxy group and para to the cyclohexenyl group.

The directing effects of the two groups are combined. The methoxy group is a much stronger activator than the cyclohexenyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the methoxy group, which are positions 6 and 4. Steric hindrance from the bulky cyclohexenyl group at position 1 might slightly disfavor substitution at position 6, potentially making position 4 the major site for many electrophilic substitution reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclohexenyl-4-nitro-2-methoxybenzene and 1-Cyclohexenyl-6-nitro-2-methoxybenzene |

| Halogenation | Br₂, FeBr₃ | 1-Cyclohexenyl-4-bromo-2-methoxybenzene and 1-Cyclohexenyl-6-bromo-2-methoxybenzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-Cyclohexenyl-4-alkyl-2-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Cyclohexenyl-4-acyl-2-methoxybenzene |

This table is based on established principles of electrophilic aromatic substitution; experimental verification for this specific compound may vary.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike electrophilic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.comlibretexts.org

The methoxybenzene ring in this compound is electron-rich due to the electron-donating nature of both the methoxy and cyclohexenyl substituents. It lacks the necessary electron-withdrawing groups and a suitable leaving group (like a halide). Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution. Extremely harsh conditions or the use of very strong bases might lead to elimination-addition reactions via a benzyne (B1209423) intermediate, but this is not a typical or synthetically useful pathway for this substrate. youtube.com

Oxidation and Reduction Chemistry of the Aromatic Ring

Reduction: The aromatic ring of this compound can be reduced under specific conditions. A common method for reducing benzene rings is catalytic hydrogenation at high pressures and temperatures, using catalysts like nickel, platinum, or rhodium. wikipedia.org This process would reduce the benzene ring to a cyclohexane (B81311) ring. However, the double bond in the cyclohexenyl moiety is also susceptible to hydrogenation, and would likely be reduced under these conditions, leading to (2-methoxycyclohexyl)cyclohexane.

A more selective method for the partial reduction of the aromatic ring is the Birch reduction. This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. For anisole (B1667542) (methoxybenzene), the Birch reduction typically yields 1-methoxycyclohexa-1,4-diene. By analogy, the Birch reduction of this compound would be expected to reduce the aromatic ring, leaving the cyclohexenyl double bond intact.

Oxidation: The oxidation of the electron-rich methoxybenzene ring is generally difficult to achieve without affecting other parts of the molecule. Strong oxidizing agents would likely attack the more reactive cyclohexenyl double bond first or cause cleavage of the ether linkage. Palladium-catalyzed oxidative dehydrogenation reactions can convert cyclohexene (B86901) derivatives into benzene, but applying this to the methoxybenzene part of the molecule is not a standard transformation. rsc.org

Reactivity of the Cyclohexenyl Moiety

The carbon-carbon double bond within the cyclohexenyl ring is a site of high electron density, making it susceptible to attack by electrophiles and a key locus for various transformations. ncert.nic.in

Addition Reactions to the Carbon-Carbon Double Bond

The double bond of the cyclohexenyl group readily undergoes electrophilic addition reactions, where an electrophile adds across the double bond, breaking the pi bond and forming two new sigma bonds. pdx.edu

Table 2: Common Addition Reactions for the Cyclohexenyl Moiety

| Reaction Type | Reagents | Expected Product | Notes |

| Halogenation | Br₂ in CCl₄ | 1-(1,2-Dibromocyclohexyl)-2-methoxybenzene | The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. washington.edu |

| Hydrohalogenation | HBr | 1-(2-Bromocyclohexyl)-2-methoxybenzene | This reaction follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming the more stable carbocation intermediate. pdx.edu |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-(2-Hydroxycyclohexyl)-2-methoxybenzene | Acid-catalyzed addition of water, also following Markovnikov's rule. |

| Hydrogenation | H₂, Pd/C | 1-Cyclohexyl-2-methoxybenzene | The double bond is reduced to a single bond. This reaction is typically faster than the reduction of the aromatic ring. |

| Epoxidation | m-CPBA | 1-(1,2-Epoxycyclohexyl)-2-methoxybenzene | Formation of an epoxide (oxirane) ring across the former double bond. |

| Oxidation | Hot, conc. KMnO₄ | Adipic acid and 2-methoxybenzoic acid derivatives | This is an oxidative cleavage reaction that breaks the cyclohexenyl ring at the double bond. The exact products depend on the workup conditions. A milder oxidation of cyclohexene can yield adipic acid. shaalaa.com |

Ring-Opening and Ring-Contraction/Expansion Reactions

The six-membered cyclohexenyl ring can be induced to undergo rearrangements that alter its size.

Ring-Opening Reactions : A powerful method for cleaving the double bond and opening the ring is ozonolysis . Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water) or an oxidative workup would cleave the C=C bond, yielding a linear dialdehyde (B1249045) or dicarboxylic acid derivative, respectively, still attached to the methoxybenzene ring.

Ring-Expansion/Contraction Reactions : These reactions typically involve the formation of a carbocation adjacent to the ring, which then rearranges. wikipedia.orgetsu.edu For example, the Tiffeneau–Demjanov rearrangement can be used to achieve a one-carbon ring expansion. This would involve converting a functional group on the cyclohexenyl ring (e.g., an amino alcohol) into a diazonium salt, which then rearranges upon loss of N₂ gas. wikipedia.org Conversely, certain carbocation rearrangements can also lead to ring contraction, for instance, from a six-membered ring to a five-membered ring with an exocyclic carbon group, although this is generally less common for cyclohexyl systems compared to larger rings. etsu.edu The Buchner ring expansion is another method, often used to convert arenes to cycloheptatrienes, and related strategies can expand cyclic alkenes. wikipedia.org

Allylic and Vinylic Functionalization

The presence of both allylic and vinylic protons, as well as a reactive double bond in this compound, makes it a candidate for various functionalization reactions.

Allylic Functionalization: The allylic positions of the cyclohexene ring are susceptible to reactions such as oxidation and substitution. The methoxy group on the benzene ring can influence the regioselectivity of these reactions through electronic effects. For instance, allylic oxidation can introduce hydroxyl or carbonyl groups, leading to the formation of valuable synthetic intermediates. Metal-catalyzed C-H activation is a powerful tool for allylic functionalization, though specific studies on this compound are not extensively documented. However, drawing parallels from the reactivity of similar cyclohexene systems, catalysts based on palladium, rhodium, or copper could facilitate the introduction of various functional groups at the allylic position.

Vinylic Functionalization: Vinylic functionalization involves the direct modification of the carbon-carbon double bond. Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation can be envisaged. The electronic nature of the methoxybenzene substituent would be expected to influence the stereoselectivity and regioselectivity of these additions. For example, in electrophilic additions, the methoxy group may direct the attacking species to a specific carbon of the double bond.

The table below illustrates potential products from the allylic and vinylic functionalization of this compound.

| Reaction Type | Reagents | Potential Product(s) |

| Allylic Oxidation | SeO₂, t-BuOOH | 3-(2-methoxyphenyl)cyclohex-2-en-1-ol, 3-(2-methoxyphenyl)cyclohex-2-en-1-one |

| Vinylic Epoxidation | m-CPBA | 1-(2-methoxyphenyl)-7-oxabicyclo[4.1.0]heptane |

| Vinylic Dihydroxylation | OsO₄, NMO | 1-(2-methoxyphenyl)cyclohexane-1,2-diol |

| Vinylic Halogenation | Br₂ | 1,2-dibromo-1-(2-methoxyphenyl)cyclohexane |

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Carbocation intermediates are plausible in reactions initiated by electrophilic attack on the double bond of this compound. The stability of the resulting carbocation would be a key determinant of the reaction pathway. The positive charge could be located on the cyclohexene ring, and its stability would be influenced by the substitution pattern. The adjacent aryl group can stabilize the carbocation through resonance. The methoxy group, being an electron-donating group, can further stabilize a positive charge on the benzene ring through resonance, which in turn can influence the stability of a carbocation on the cyclohexene ring if conjugation is possible.

Reactions involving strong acids could lead to the formation of such carbocationic intermediates, which could then undergo rearrangement, nucleophilic attack, or elimination. For instance, acid-catalyzed hydration would proceed through a carbocation intermediate, with the regioselectivity of water addition being governed by the relative stability of the possible carbocations.

Radical reactions offer an alternative pathway for the functionalization of this compound. Radical addition to the double bond can be initiated by radical initiators such as AIBN or through photoredox catalysis. The resulting radical intermediate would be stabilized by the adjacent aryl group.

Furthermore, the allylic C-H bonds are susceptible to hydrogen atom abstraction by radical species, leading to the formation of a resonance-stabilized allylic radical. This allylic radical can then react with various trapping agents. Studies on the reaction of cyclohexene with OH radicals have shown the formation of various oxygenated products through radical pathways, and similar reactivity can be expected for this compound molaid.com. The selective oxidation of cyclohexene can also proceed via peroxyl radicals, and the presence of metal salts can steer the reaction towards either allylic oxidation or epoxidation, highlighting the complexity of radical-mediated transformations.

Many reactions of alkenes, including cycloadditions and some pericyclic reactions, can proceed through either a concerted or a stepwise mechanism. A concerted mechanism involves a single transition state where bond breaking and bond formation occur simultaneously. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

For this compound, Diels-Alder reactions, if the diene system were part of a larger conjugated system, would likely proceed through a concerted mechanism. However, reactions like electrophilic addition of halogens are generally considered to proceed through a stepwise mechanism involving a cyclic halonium ion intermediate. The specific reaction conditions and the nature of the reactants would determine which mechanism is favored.

The reaction outcomes of this compound are significantly influenced by both steric and electronic effects.

Electronic Effects: The electron-donating methoxy group on the benzene ring increases the electron density of the aromatic ring and, through conjugation, can influence the nucleophilicity of the double bond in the cyclohexene ring. This can affect the rate and regioselectivity of electrophilic additions.

Steric Effects: The bulky 2-methoxyphenyl group can sterically hinder one face of the cyclohexene ring, leading to stereoselective reactions. For example, in catalytic hydrogenations or epoxidations, the reagent is likely to approach from the less hindered face of the double bond. The relative orientation of the aryl group with respect to the cyclohexene ring will play a crucial role in determining the steric environment around the reactive sites.

Investigations into Side Reactions and Byproduct Formation in Synthetic Processes

The synthesis of this compound can be achieved through various methods, with each having the potential for side reactions and byproduct formation. A documented synthesis involves the palladium/copper bimetallic catalyzed decarboxylative C-C bond formation from potassium 2-methoxybenzoate (B1232891) and 1-bromocyclohex-1-ene.

In this type of cross-coupling reaction, several side reactions can occur:

Homocoupling: Homocoupling of the aryl carboxylate or the vinyl bromide can lead to the formation of biphenyl (B1667301) derivatives or dicyclohexenyl species, respectively.

Protodecarboxylation: The aryl carboxylate can undergo protodecarboxylation to yield anisole.

Reduction: The vinyl bromide can be reduced to cyclohexene.

Isomerization: Under certain conditions, the double bond in the cyclohexene ring could potentially isomerize to a more stable position, although this is reported to be minimal in the specified reaction.

The table below summarizes potential byproducts in the synthesis of this compound.

| Byproduct | Formation Pathway |

| 2,2'-Dimethoxybiphenyl | Homocoupling of potassium 2-methoxybenzoate |

| 1,1'-Bicyclohex-1-ene | Homocoupling of 1-bromocyclohex-1-ene |

| Anisole | Protodecarboxylation of potassium 2-methoxybenzoate |

| Cyclohexene | Reduction of 1-bromocyclohex-1-ene |

Careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is crucial to minimize these side reactions and maximize the yield of the desired product, this compound.

Advanced Spectroscopic and Analytical Research Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 1-Cyclohexenyl-2-methoxybenzene, the spectrum is predicted to show distinct signals for the aromatic, vinylic, aliphatic, and methoxy (B1213986) protons.

The aromatic region is expected to exhibit a complex multiplet pattern for the four protons on the methoxy-substituted benzene (B151609) ring. The vinylic proton on the cyclohexene (B86901) ring will appear as a characteristic multiplet in the olefinic region. The eight aliphatic protons of the cyclohexene ring will produce overlapping signals in the upfield region, while the methoxy group protons will present as a sharp singlet.

Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3/H-4/H-5/H-6) | 6.80 - 7.30 | Multiplet (m) | 4H |

| Vinylic (H-1') | 5.80 - 6.00 | Multiplet (m) | 1H |

| Methoxy (OCH₃) | ~3.85 | Singlet (s) | 3H |

| Allylic (H-2'/H-6') | 2.10 - 2.30 | Multiplet (m) | 4H |

Note: Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal, revealing the complexity and symmetry of the structure.

The spectrum for this compound is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms. Key signals include the one for the methoxy carbon, the aromatic carbons (with the oxygen-linked carbon appearing furthest downfield), the two vinylic carbons of the cyclohexene ring, and the four aliphatic carbons. The presence of two quaternary carbons (C-1 and C-2') at the junction between the phenyl and cyclohexenyl rings is a key diagnostic feature.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Aromatic, C-O) | ~157.0 |

| C-1 (Aromatic, Quaternary) | ~136.0 |

| C-2' (Vinylic, Quaternary) | ~135.0 |

| C-1' (Vinylic, CH) | ~125.0 |

| C-4/C-6 (Aromatic, CH) | ~128.0 / ~121.0 |

| C-3/C-5 (Aromatic, CH) | ~110.0 / ~120.0 |

| Methoxy (OCH₃) | ~55.5 |

| C-6' (Aliphatic, CH₂) | ~30.0 |

| C-3' (Aliphatic, CH₂) | ~28.0 |

| C-5' (Aliphatic, CH₂) | ~25.0 |

Note: Data is predicted based on established substituent effects and data from similar compounds. Current time information in Bangalore, IN.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the vinylic proton (H-1') and the adjacent allylic protons (H-6') on the cyclohexene ring. It would also map the coupling network within the aliphatic portion of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon signal, for instance, confirming that the proton at ~5.9 ppm is attached to the vinylic carbon at ~125.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methoxy protons (~3.85 ppm) to the aromatic carbon C-2 (~157.0 ppm).

Correlations from the vinylic proton H-1' (~5.9 ppm) to the aromatic quaternary carbon C-1 (~136.0 ppm) and the aliphatic carbon C-3' (~28.0 ppm).

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.

Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 3000 - 2850 | C-H Stretch | Aliphatic & Methoxy |

| 1650 - 1630 | C=C Stretch | Alkene (Cyclohexenyl) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1230 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1050 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

The spectrum would be characterized by sharp C-H stretching bands above 3000 cm⁻¹ for the aromatic and vinylic hydrogens, and bands just below 3000 cm⁻¹ for the aliphatic hydrogens. The most diagnostic peaks would be the strong C-O stretching bands of the aryl-alkyl ether and the C-H bending band indicating the ortho-substitution pattern on the benzene ring.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be especially useful for identifying the carbon-carbon double bonds. aps.org

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1655 - 1635 | C=C Stretch (strong) | Alkene (Cyclohexenyl) |

| 1605 - 1590 | C=C Stretch (strong) | Aromatic Ring |

The C=C stretching vibrations of both the cyclohexene and the aromatic ring are expected to produce strong and sharp signals in the Raman spectrum, providing clear evidence for these structural features. The symmetric "breathing" mode of the benzene ring around 1000 cm⁻¹ is also a characteristic Raman band.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a detailed molecular fingerprint can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₃H₁₆O, the expected exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Monoisotopic Mass | 188.12012 u |

| Molar Mass | 188.26 g/mol |

This interactive table provides the key mass properties of this compound.

HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds with the same nominal mass. This high precision is crucial for confirming the elemental formula of a newly synthesized or isolated compound.

Fragmentation Pathways and Structural Information Derivation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion can undergo a series of fragmentation reactions. While a specific mass spectrum for this compound is not widely published, likely fragmentation pathways can be predicted based on the fragmentation of structurally related compounds, such as cyclohexene and anisole (B1667542) derivatives.

A probable primary fragmentation would involve the loss of the methoxy group (-OCH₃) to form a stable cation. Another likely fragmentation pathway is a retro-Diels-Alder reaction within the cyclohexene ring, a characteristic fragmentation for cyclohexene and its derivatives. This would result in the cleavage of the ring and the generation of smaller, stable fragments. The fragmentation of the aromatic ring could also occur, leading to characteristic aromatic fragment ions.

Table of Predicted Major Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 188 | [C₁₃H₁₆O]⁺• | Molecular Ion |

| 173 | [C₁₂H₁₃O]⁺ | Loss of a methyl radical (•CH₃) |

| 157 | [C₁₃H₁₃]⁺ | Loss of a methoxy radical (•OCH₃) |

| 129 | [C₁₀H₉]⁺ | Further fragmentation of the main structure |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

This interactive table outlines the predicted major fragments for this compound based on common fragmentation patterns.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While there are no publicly available crystal structures for this compound, analysis of related compounds such as anisole can provide insights into the expected solid-state packing and intermolecular interactions. nih.govnist.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, making them essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

A typical GC-MS method for this compound would involve injecting a solution of the sample into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be effective for the separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for both the quantification of the compound and its unambiguous identification. Research on related alkenylbenzenes has demonstrated the utility of GC-MS and GC-HRMS for their analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For the purity assessment of this compound, a reversed-phase HPLC method would be appropriate.

In such a method, a non-polar stationary phase (e.g., C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light. The wavelength of maximum absorbance (λmax) for the methoxybenzene chromophore would be selected for optimal sensitivity. HPLC can be used to determine the percentage purity of a sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Advanced Analytical Methodologies in Research

Once isolated, the definitive identification and structural elucidation of this compound would require a suite of advanced analytical methodologies. These techniques provide detailed information about the molecular structure, connectivity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the methoxybenzene ring, the vinyl proton on the cyclohexene ring, the methoxy group protons (a sharp singlet), and the aliphatic protons of the cyclohexene ring.

¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct peaks for the sp²-hybridized carbons of the benzene ring and the double bond, the sp³-hybridized carbons of the cyclohexene ring, and the carbon of the methoxy group. nih.gov

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms and the position of the substituents on both the cyclohexene and benzene rings. For instance, an HMBC experiment would show correlations between the protons of the methoxy group and the ortho-carbon on the benzene ring, confirming the "2-methoxy" substitution.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₃H₁₆O for this compound).

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the purity of the sample and to obtain the electron ionization (EI) mass spectrum. The fragmentation pattern in the EI spectrum would show characteristic losses, for example, the loss of a methoxy group or fragmentation of the cyclohexene ring, which would further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=C stretching of the aromatic ring and the cyclohexene double bond.

C-H stretching of the aromatic, vinyl, and aliphatic protons.

C-O stretching of the ether linkage in the methoxy group.

The combination of these advanced spectroscopic and chromatographic techniques is indispensable for the unambiguous isolation and characterization of novel chemical entities like this compound, ensuring the purity and structural integrity of the compound for any further research or application.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various properties of 1-cyclohexenyl-2-methoxybenzene, from its three-dimensional shape to its electronic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The structure of this compound is not rigid. The cyclohexene (B86901) ring adopts a half-chair conformation, and rotation can occur around the single bond connecting the phenyl ring to the cyclohexene ring, as well as the C-O bond of the methoxy (B1213986) group.

Table 1: Representative Calculated Conformational Energy Data for Substituted Cyclohexanes

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Axial Substituent | B3LYP/6-31G(d) | Higher Energy |

| Equatorial Substituent | B3LYP/6-31G(d) | Lower Energy (More Stable) |

Note: This table illustrates the general principle of conformational analysis in substituted cyclohexanes, where equatorial positions are typically favored to minimize steric strain. sapub.org The actual energy difference for this compound would depend on the specific interactions between the methoxyphenyl group and the cyclohexene ring.

Electronic Structure and Frontier Orbital Analysis

The electronic structure of a molecule governs its reactivity. DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxyphenyl ring and the cyclohexene double bond, which are the most likely sites for electrophilic attack. The LUMO, conversely, represents the region where the molecule can accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species. Studies on methoxy-functionalized nanographenes have shown that methoxy substituents can tune electronic properties and HOMO-LUMO gaps. researchgate.net

Table 2: Representative Frontier Orbital Energies for Methoxy-Substituted Aromatic Compounds

| Molecular Orbital | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-311+G(d,p) | -5.5 to -6.5 |

| LUMO | B3LYP/6-311+G(d,p) | -0.5 to -1.5 |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.0 to 5.0 |

Note: These values are representative for methoxy-substituted aromatic systems and are provided for illustrative purposes. The precise values for this compound would require specific calculations.

Reaction Pathway and Transition State Calculations

DFT can be employed to model chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For instance, the mechanism of reactions such as electrophilic addition to the double bond or substitution on the aromatic ring could be investigated.

Molecular Dynamics (MD) Simulations (if applicable to reactivity or interactions)

While DFT is excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations could be applied to understand the interactions of this compound with other molecules, such as solvents or reactants, over time. mdpi.com For example, an MD simulation could model the behavior of this compound in an aqueous environment to understand how water molecules arrange around its hydrophobic and hydrophilic parts. This can provide insights into its solubility and how it might approach a binding site in a larger system.

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of a series of compounds with a specific activity. In a theoretical context, and excluding biological activity, QSAR could be used to correlate computationally derived descriptors of a series of related substituted phenylcyclohexenes with a physical property, such as chromatographic retention time or a specific reactivity parameter. The descriptors used in such a model would be calculated using methods like DFT and could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. github.iofrontiersin.org

DFT calculations can predict various spectroscopic parameters for this compound:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy. nih.gov These predictions are instrumental in assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers. For cyclohexene, distinct chemical environments for its protons are observed, and similar patterns would be expected for its derivatives. docbrown.info

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This can aid in the identification of characteristic functional groups, such as the C=C stretching of the cyclohexene ring, the C-O stretching of the methoxy group, and the aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: The electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the absorption wavelengths (λmax) in the UV-Vis spectrum. This information is related to the electronic structure and the HOMO-LUMO gap of the molecule.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for Structurally Similar Compounds

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Range (Typical) |

|---|---|---|

| ¹H NMR Chemical Shift (alkenyl H) | 5.6 - 6.0 ppm | 5.5 - 6.2 ppm |

| ¹³C NMR Chemical Shift (alkenyl C) | 120 - 140 ppm | 120 - 145 ppm |

| IR Frequency (C=C stretch) | 1650 - 1670 cm⁻¹ | 1640 - 1680 cm⁻¹ |

| UV-Vis λmax | ~275 nm | ~270 - 280 nm |

Note: These are typical ranges for substituted cyclohexenes and anisole (B1667542) derivatives. docbrown.infoncert.nic.in Precise prediction for this compound would require specific computational analysis.

In Silico Design of Novel Derivatives and Synthetic Routes

The in silico design of novel chemical entities and the optimization of their synthetic pathways represent a cornerstone of modern computational and theoretical chemistry. For a scaffold such as this compound, these computational approaches offer a powerful toolkit to explore its chemical space, predict the properties of its derivatives, and devise efficient methods for their synthesis. This section details the application of these in silico strategies, focusing on the design of new derivatives and the computational planning of their synthetic routes.

Designing Novel Derivatives of this compound

The process of designing novel derivatives of this compound through computational means begins with defining a desired property or set of properties to be optimized. These properties can range from physicochemical characteristics, such as solubility and lipophilicity, to specific biological activities, which would be explored through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

In a hypothetical design workflow, a library of virtual derivatives would be generated by systematically modifying the core structure of this compound. These modifications could include the introduction of various functional groups at different positions on both the cyclohexene and the methoxybenzene rings. The potential of these virtual derivatives would then be assessed using a variety of computational methods.

For instance, Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of the designed derivatives, such as their molecular orbital energies (HOMO-LUMO gap), which can be indicative of their reactivity and stability. Furthermore, predictions of key physicochemical properties, like the partition coefficient (logP), can be calculated to estimate the lipophilicity of the novel compounds, a critical parameter in medicinal chemistry.

To illustrate this, a virtual library of derivatives of this compound could be created and their properties predicted. The table below presents a hypothetical set of such derivatives and their computationally predicted properties.

| Derivative | Modification | Predicted logP | Predicted HOMO-LUMO Gap (eV) |

| D1 | Addition of a hydroxyl group at the 4-position of the benzene (B151609) ring. | 3.8 | 5.2 |

| D2 | Replacement of the methoxy group with an ethoxy group. | 4.5 | 5.8 |

| D3 | Addition of a nitro group at the 5-position of the benzene ring. | 4.1 | 4.9 |

| D4 | Introduction of a carbonyl group on the cyclohexene ring. | 3.5 | 5.1 |

Such a data-driven approach allows for the prioritization of derivatives for synthesis based on their predicted properties, thereby saving significant time and resources compared to traditional trial-and-error methods.

Computational Design of Synthetic Routes

The in silico design of synthetic routes for both the parent compound, this compound, and its novel derivatives involves the use of specialized software that can perform retrosynthetic analysis and predict reaction outcomes. These tools leverage vast databases of chemical reactions and sophisticated algorithms to propose plausible synthetic pathways.

For the parent compound, this compound, a known synthetic method is the palladium/copper-catalyzed decarboxylative coupling of potassium 2-methoxybenzoate (B1232891) with 1-bromocyclohex-1-ene. rptu.de This reaction provides a concrete starting point for the computational analysis of synthetic routes.

When designing synthetic routes for the novel derivatives proposed in the previous section, computational tools can be used to explore various synthetic strategies. For example, for derivative D1 (with an added hydroxyl group), a retrosynthetic analysis tool might suggest several potential pathways. These could include the direct hydroxylation of this compound or starting from a different precursor that already contains the hydroxyl group.

A comparative analysis of these computationally generated routes can be performed to identify the most promising one. The table below illustrates a hypothetical comparison of two potential synthetic routes for derivative D1.

| Route | Key Steps | Predicted Overall Yield (%) | Number of Steps | Key Reagents |

| Route A | 1. Synthesis of 1-cyclohexenyl-2,4-dimethoxybenzene. 2. Selective demethylation. | 45 | 2 | m-CPBA, BBr3 |

| Route B | 1. Synthesis of 4-hydroxy-2-methoxybenzoic acid. 2. Decarboxylative coupling with 1-bromocyclohex-1-ene. | 60 | 2 | Pd/Cu catalyst |

This in silico evaluation allows chemists to select a synthetic strategy based on factors like predicted yield, the number of steps, and the availability and cost of reagents, before committing to laboratory work. This predictive power is invaluable in accelerating the development of new chemical entities.

Role of 1 Cyclohexenyl 2 Methoxybenzene As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-cyclohexenyl-2-methoxybenzene as a synthetic intermediate is evident in its capacity to be transformed into more complex molecular architectures. The presence of both an alkene and an activated aromatic ring within the same molecule allows for sequential or tandem reactions to build intricate frameworks.

One significant application is in the synthesis of polycyclic aromatic compounds, such as phenanthridines. Phenanthridine (B189435) and its derivatives are an important class of nitrogen-containing heterocyclic compounds with applications in medicinal chemistry and materials science. chemrxiv.org A plausible synthetic route begins with this compound as the starting material. Through a cross-coupling reaction, such as a Suzuki or Stille coupling, the aryl portion of the molecule can be joined with another aromatic ring to form a 2-substituted biphenyl (B1667301) derivative. For instance, coupling with an appropriate ortho-substituted aminoboronic acid could yield an N-(biphenyl-2-yl) intermediate. Subsequent intramolecular cyclization of this intermediate, often catalyzed by a palladium reagent, can forge the central carbon-nitrogen bond, leading to the formation of a tetrahydrophenanthridine skeleton. publications.gc.caresearchgate.net Further oxidation would then yield the fully aromatic phenanthridine core. This strategy highlights the role of the this compound as a key precursor for constructing the required biphenyl backbone. researchgate.netmasterorganicchemistry.comarchive.org

Moreover, research on related anisole (B1667542) derivatives has shown their activation by transition metals to facilitate complex bond formations. For example, tungsten-anisole complexes can undergo sequential nucleophilic additions to create highly substituted cyclohexene (B86901) rings with significant structural complexity. acs.org This methodology, applied to this compound, would allow for the introduction of various functional groups, transforming a relatively simple precursor into a densely functionalized and complex molecule.

Table 1: Proposed Synthesis of a Phenanthridine Derivative

| Step | Starting Material | Reagent/Catalyst | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 2-Aminophenylboronic acid, Pd catalyst | N-(2'-(1-cyclohexenyl)-[1,1'-biphenyl]-2-yl)amine | Formation of biphenyl backbone |

| 2 | N-(2'-(1-cyclohexenyl)-[1,1'-biphenyl]-2-yl)amine | Pd(OAc)₂, Oxidant | Tetrahydrophenanthridine derivative | Intramolecular C-N bond formation |

Applications in Polymer Chemistry Research (focused on synthesis and material properties at a fundamental level)

In the field of polymer chemistry, the structural motifs within this compound suggest its potential as a monomer for synthesizing novel polymers. The cyclohexene ring contains a carbon-carbon double bond that can, in principle, undergo polymerization. The reactivity of this double bond is analogous to that of other cyclic olefins and styrenic monomers, which are mainstays of polymer science.

While extensive research on the direct polymerization of this compound is not widely documented, studies on related compounds provide insight into its potential behavior. For instance, historical reports on cyclohexenyl anisole note that treatment with mineral acids can lead to polymerization, although this often results in discolored, complex products, suggesting that uncontrolled cationic polymerization may occur.

Theoretically, this compound could be polymerized through several mechanisms:

Radical Polymerization: Similar to styrene, the double bond could potentially be initiated by radical sources to form a polystyrene-like backbone, with the methoxyphenyl group as a bulky pendant substituent.

Cationic Polymerization: The electron-rich nature of the double bond, influenced by the methoxy-activated ring, makes it susceptible to initiation by strong acids.

Ring-Opening Metathesis Polymerization (ROMP): Although the cyclohexene double bond is part of a six-membered ring, which is generally stable, specific catalysts could potentially induce ring-opening to form a polymer with a different repeat unit structure.

The incorporation of the bulky and polar 2-methoxyphenyl group into a polymer backbone would be expected to significantly influence the material's properties, such as its glass transition temperature (Tg), solubility, and thermal stability.

Formation of Scaffolds for Diverse Chemical Structures

A significant challenge in modern chemistry, particularly in drug discovery, is the synthesis of molecules with three-dimensional complexity. Many traditional synthetic methods produce "flat" molecules dominated by planar sp²-hybridized carbon atoms. acs.org this compound provides a valuable starting point for creating non-planar, sp³-rich scaffolds.

The cyclohexene ring is inherently non-planar and can serve as a rigid scaffold to which other molecular fragments can be attached with well-defined spatial orientations. Research has demonstrated a powerful strategy where an anisole nucleus is activated by a tungsten complex, allowing for multiple nucleophilic additions. acs.org This transforms the flat aromatic ring into a three-dimensional, substituted cyclohexene structure. By using this compound as the substrate, this approach can be used to build upon the existing cyclohexene framework. This method allows for the connection of two different molecular fragments through the cyclohexene linker, creating two new tetrahedral (sp³) stereocenters. acs.org This provides a robust method for generating structurally diverse and complex scaffolds that are more akin to natural products. Alkylated phenols and their derivatives are recognized as crucial scaffolds in industrial chemistry for pharmaceuticals and polymer additives.

Derivatization to Access Diverse Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an excellent substrate for generating such libraries due to its multiple, orthogonally reactive functional groups.

The Cyclohexene Double Bond: This site can undergo a vast array of transformations, including epoxidation, dihydroxylation, hydrogenation, and addition reactions (e.g., halogenation, hydrohalogenation), each introducing new functional groups and stereocenters.

The Aromatic Ring: As an electron-rich anisole derivative, the benzene (B151609) ring is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group directs incoming electrophiles primarily to the ortho and para positions. archive.org This allows for the introduction of nitro, halogen, acyl, and alkyl groups onto the aromatic core.

The Methoxy Group: The ether linkage can be cleaved under strong acidic conditions to reveal a phenol (B47542). This phenol can then be used in a new suite of reactions, such as etherification or esterification, to add further diversity.

A particularly powerful method for library generation involves the aforementioned tungsten-mediated activation of the anisole ring. This strategy allows for sequential nucleophilic additions, enabling the preparation of libraries of both cis- and trans-disubstituted cyclohexenes with a wide range of functional groups, something not easily achieved by other methods. acs.org

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Cyclohexene | Epoxidation | mCPBA | Epoxide addition |

| Cyclohexene | Dihydroxylation | OsO₄, NMO | Diol addition |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro group substitution |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group substitution |

Applications in Catalyst or Ligand Synthesis

The molecular structure of this compound contains features that make it an attractive candidate for the synthesis of ligands for transition metal catalysis. A successful ligand often requires multiple binding sites (denticity) that can coordinate to a metal center, forming a stable chelate ring.

This compound possesses two potential coordination sites:

The oxygen atom of the methoxy group, which can act as a Lewis basic hard donor.

The π-system of the cyclohexene double bond, which can act as a soft donor.

This combination of a hard oxygen donor and a soft alkene donor makes it a potential bidentate (or hemilabile) ligand. Such ligands are of great interest in catalysis because the hemilabile bond can reversibly dissociate to open up a coordination site on the metal, allowing a substrate to bind and react.

Research into the C-H activation of anisole using rhodium catalysts has shown that alkenyl anisoles are formed via metal-aryl intermediates where the anisole is coordinated to the metal center. Furthermore, palladium-catalyzed processes involving guaiacol (B22219) (2-methoxyphenol) derivatives demonstrate the interaction between such structures and catalytically active metals. masterorganicchemistry.com The ability of the anisole moiety to form π-complexes with metal carbonyls, such as with chromium, is also well-established. These examples support the principle that the methoxybenzene unit can effectively bind to transition metals, a prerequisite for its use in a ligand. By synthesizing derivatives of this compound, it is possible to design novel ligands for applications in asymmetric catalysis, cross-coupling reactions, and polymerization.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Pathways

The development of new and more efficient methods for creating molecules is a cornerstone of modern chemistry. For 1-cyclohexenyl-2-methoxybenzene, future research could focus on moving beyond traditional synthetic routes to explore more sustainable and atom-economical alternatives. This includes the use of novel catalytic systems that can facilitate its formation under milder conditions, with greater selectivity and higher yields. The exploration of one-pot reactions or tandem sequences, where multiple chemical transformations occur in a single reaction vessel, could also significantly streamline its synthesis.

Exploration of Unprecedented Reactivity and Transformations

The unique structural features of this compound, combining an electron-rich aromatic ring with a reactive cyclohexenyl moiety, suggest a rich and largely unexplored reactive potential. Future research could delve into its participation in novel chemical reactions. This might involve investigating its use as a building block in the synthesis of more complex molecules, or exploring its reactivity in photoredox catalysis or electrochemistry to access transformations that are not possible with conventional methods.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for seamless scale-up. nih.govucd.ie Integrating the synthesis of this compound into a flow chemistry setup could lead to a more controlled and efficient production process. nih.gov Furthermore, the coupling of flow systems with automated platforms can enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries for further study. uclm.eschemrxiv.orglabmanager.com This automated approach accelerates the pace of research and discovery. uclm.eschemrxiv.org

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena. acs.org Techniques such as Density Functional Theory (DFT) can be employed to model the structure and reactivity of this compound. acs.org These computational studies can help in elucidating reaction mechanisms, predicting the outcomes of unknown reactions, and designing more effective synthetic strategies. By simulating various reaction pathways, chemists can prioritize experiments, saving time and resources.

Application of Artificial Intelligence and Machine Learning in Synthesis Planning

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclohexenyl and methoxybenzene moieties. Compare chemical shifts with analogs like 2-(hydroxybenzylidene)-5-methylcyclohexan-1-one (δ 1.5–2.5 ppm for cyclohexene protons, δ 3.8–4.2 ppm for methoxy groups) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for C-O (1250–1050 cm) and C=C (1680–1620 cm) stretching .

- Handling Discrepancies : If spectral data conflicts with literature (e.g., unexpected splitting in H NMR), re-examine sample purity via HPLC or repeat experiments under controlled conditions (dry solvents, inert atmosphere). Cross-validate with computational tools like DFT-based chemical shift predictions .

Basic: How can X-ray crystallography be utilized to resolve ambiguities in the stereochemistry of this compound derivatives?

Q. Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles. For example, cyclohexene ring puckering parameters (e.g., half-chair vs. boat conformations) can be quantified using software like SHELX .